

# Chemical structure and molecular weight of DMT-dA(bz) Phosphoramidite-15N5

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## Compound of Interest

Compound Name: *DMT-dA(bz) Phosphoramidite-15N5*

Cat. No.: *B15599015*

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## An In-depth Technical Guide to DMT-dA(bz) Phosphoramidite-15N5

This technical guide provides a comprehensive overview of **DMT-dA(bz) Phosphoramidite-15N5**, a critical reagent for researchers, scientists, and professionals in drug development. It details the chemical structure, molecular weight, and applications of this isotopically labeled nucleoside phosphoramidite.

## Physicochemical Properties and Quantitative Data

**DMT-dA(bz) Phosphoramidite-15N5** is the  $^{15}\text{N}$ -labeled version of DMT-dA(bz) Phosphoramidite, a monomer used in the chemical synthesis of DNA. The incorporation of the stable isotope  $^{15}\text{N}$  allows for its use as a tracer or an internal standard in various analytical techniques.<sup>[1]</sup> The key quantitative data for both the labeled and unlabeled compounds are summarized in the table below for easy comparison.

Property	DMT-dA(bz) Phosphoramidite	DMT-dA(bz) Phosphoramidite-15N5
Chemical Formula	C <sub>47</sub> H <sub>52</sub> N <sub>7</sub> O <sub>7</sub> P[2][3]	C <sub>47</sub> H <sub>52</sub> <sup>15</sup> N <sub>5</sub> N <sub>2</sub> O <sub>7</sub> P[4]
Molecular Weight	857.93 g/mol [3][5]	862.90 g/mol [4]
Synonyms	DMT-dA(bz) Amidite, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine, 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] [3][5]	DA-CE phosphoramidite-15N5[1][6]
Purity	>98.0% (HPLC), ≥99% ( <sup>31</sup> P-NMR)[2][3]	Not specified in search results.
Appearance	White to off-white powder or granules[2][3]	Solid[4]
Storage Temperature	2-8°C[3], Refrigerated (0-10°C)	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[4]
CAS Number	98796-53-3[2][3]	Not specified in search results.

## Applications in Research and Drug Development

The primary application of DMT-dA(bz) Phosphoramidite is in the solid-phase synthesis of oligonucleotides.[7][8] The <sup>15</sup>N<sub>5</sub>-labeled variant serves more specialized roles:

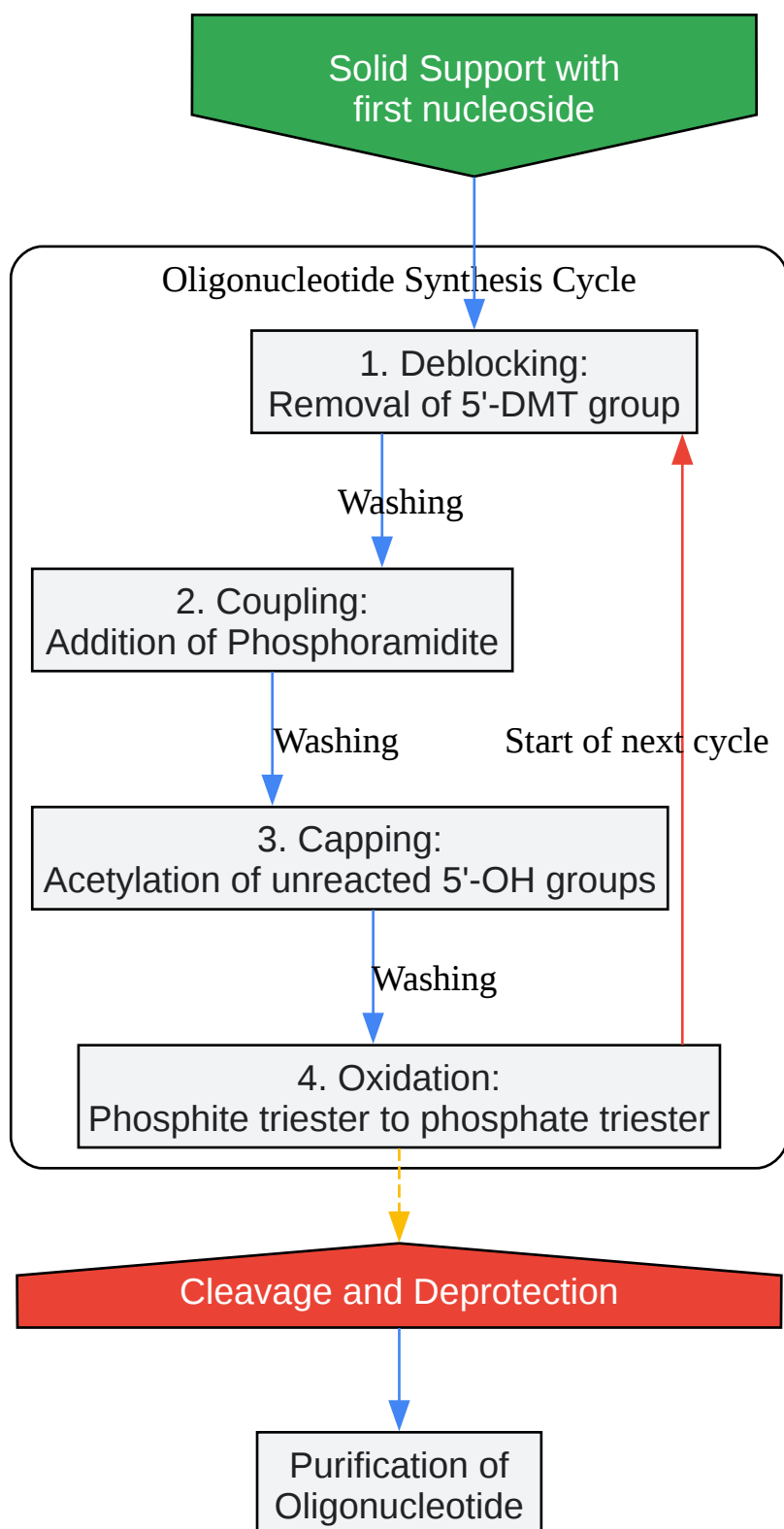
- **Tracer:** The stable isotope labeling allows for the tracking of the molecule or the oligonucleotides synthesized from it in various biological systems.[1]
- **Internal Standard:** It is used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This is crucial during drug development for accurate quantification of drug molecules and their metabolites.[6]

## Experimental Protocols

Detailed experimental protocols for **DMT-dA(bz) Phosphoramidite-15N5** are highly specific to the application and instrumentation. However, general methodologies for its use are outlined below.

### Oligonucleotide Synthesis Workflow

The fundamental process of solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical reaction involving four main steps: deblocking, coupling, capping, and oxidation. DMT-dA(bz) phosphoramidite is used during the coupling step.

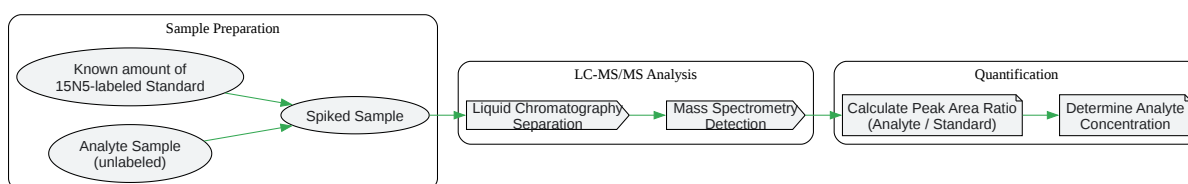


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General workflow for solid-phase oligonucleotide synthesis.

## Protocol for Use as an Internal Standard

When used as an internal standard for mass spectrometry-based quantification, a known amount of **DMT-dA(bz) Phosphoramidite-15N5** is added to the sample containing the unlabeled analyte. The ratio of the signal from the labeled standard to the unlabeled analyte is used for quantification.



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Workflow for using an isotopically labeled internal standard.

## In Vitro and In Vivo Dissolution

For experimental use, proper dissolution is critical. While specific protocols may vary, a general method for preparing a stock solution for in vivo experiments involves the use of co-solvents.[7]

- In Vitro: The compound may be dissolved in DMSO for most applications. If solubility is an issue, other solvents like ethanol or DMF can be tested with small amounts to avoid sample loss.[4]
- In Vivo Formulation Example: A suggested solvent system for a suspended solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] It is recommended to prepare a clear stock solution first and then add co-solvents sequentially. For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[7]

## Cleavage and Deprotection

After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed. For standard base-protected oligonucleotides, including those synthesized with DMT-dA(bz) Phosphoramidite, the recommended conditions are treatment with concentrated ammonia solution for 8 hours at 55°C or 24 hours at room temperature.[3][9]

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